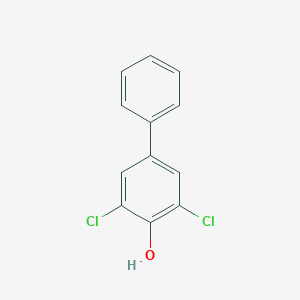

4-Hydroxy-3,5-dichlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFXDKAXCKUSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150528 | |

| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-59-3 | |

| Record name | 3,5-Dichloro-4-hydroxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Hydroxy-3,5-dichlorobiphenyl

A Structural Analogue for Thyromimetic and Endocrine Research

Executive Summary

4-Hydroxy-3,5-dichlorobiphenyl (CAS: 1137-59-3), also identified as 3,5-dichloro-4-biphenylol, represents a critical congener in the study of halogenated aromatic hydrocarbons. Structurally homologous to the phenolic ring of 3,5,3',5'-tetraiodo-L-thyronine (Thyroxine, T4), this compound serves as a high-affinity probe for Transthyretin (TTR) binding sites. Its utility spans from environmental toxicology—as a stable metabolite of lower-chlorinated PCBs—to pharmacological research, where it acts as a scaffold for designing TTR kinetic stabilizers to prevent amyloidogenesis.

Part 1: Physicochemical Profile

The unique reactivity and binding affinity of 4-Hydroxy-3,5-dichlorobiphenyl stem from the electron-withdrawing chlorine atoms at the ortho positions (3,5) relative to the hydroxyl group.[1][2][3][4] This substitution significantly increases the acidity of the phenolic proton compared to the parent 4-phenylphenol, enhancing its interaction with basic residues in protein binding pockets.

Table 1: Core Physicochemical Data

| Property | Value | Contextual Note |

| CAS Registry Number | 1137-59-3 | Definitive identifier.[5] |

| IUPAC Name | 3,5-dichloro-4-phenylphenol | Alternate: 2,6-dichloro-4-phenylphenol. |

| Molecular Formula | C₁₂H₈Cl₂O | |

| Molecular Weight | 239.10 g/mol | |

| pKa (Acid Dissociation) | 6.94 ± 0.23 (Predicted) | Significantly more acidic than phenol (pKa ~10) due to inductive effect of Cl. |

| LogP (Octanol/Water) | 4.4 – 4.6 | Highly lipophilic; indicates potential for bioaccumulation in lipid tissues. |

| Boiling Point | 327.7 ± 37.0 °C | High thermal stability. |

| Solubility | Organic Solvents (High), Water (Low) | Soluble in DCM, Methanol, DMSO. |

Part 2: Synthetic Methodologies

While Suzuki coupling offers high regiospecificity, the direct chlorination of 4-phenylphenol using sulfuryl chloride (

Protocol: Regioselective Chlorination using Sulfuryl Chloride

Principle: The hydroxyl group at position 4 activates the benzene ring. The 3 and 5 positions are ortho to the activator and meta to the phenyl ring, making them the exclusive sites for electrophilic aromatic substitution under controlled conditions.

Reagents:

-

4-Phenylphenol (Substrate)

-

Sulfuryl Chloride (

) (Chlorinating agent) -

Dichloromethane (DCM) or Glacial Acetic Acid (Solvent)

-

Silica Gel (Purification)

Step-by-Step Workflow:

-

Solvation: Dissolve 10 mmol of 4-phenylphenol in 50 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube (CaCl₂).

-

Addition: Cool the solution to 0°C. Add 22 mmol (1.1 equivalents per site) of sulfuryl chloride dropwise over 30 minutes.

-

Criticality: Slow addition prevents over-chlorination or polymerization side-products.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor reaction progress via TLC (Hexane/Ethyl Acetate 8:2). The product will appear less polar than the starting material.

-

Quenching: Quench the reaction with ice-cold water (50 mL).

-

Extraction: Separate the organic layer. Wash the aqueous layer twice with DCM. Combine organic fractions and wash with saturated

(to remove acid byproducts) and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from hexane/ethanol or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexane).

Figure 1: Synthetic workflow for the regioselective chlorination of 4-phenylphenol.

Part 3: Biological Mechanism of Action

The defining biological characteristic of 4-Hydroxy-3,5-dichlorobiphenyl is its structural mimicry of thyroid hormones. This interaction is dual-faceted: it acts as an endocrine disruptor (toxicology) and a kinetic stabilizer (pharmacology).

1. Transthyretin (TTR) Binding & Amyloid Inhibition

TTR is a homotetrameric transport protein.[6] Dissociation of the tetramer into monomers is the rate-limiting step in TTR amyloidosis.

-

Mechanism: The 3,5-dichloro-4-hydroxy ring mimics the 3,5-diiodo-4-hydroxy ring of Thyroxine (T4).

-

Binding Pocket: The compound binds deep within the T4 binding channel. The halogen atoms (Cl) occupy the hydrophobic pockets (defined by Ala108, Leu110, Ser117, Thr119), forming strong hydrophobic and van der Waals interactions.

-

Outcome: Binding of the ligand "locks" the tetramer interface, preventing dissociation and subsequent amyloid fibril formation. This mechanism is the basis for drugs like Tafamidis, for which this compound is a research analogue.

2. Endocrine Disruption (Thyroid Axis)

While stabilization is beneficial for amyloidosis, in a healthy organism, this high-affinity binding displaces natural T4 from TTR.

-

Consequence: Displaced T4 is rapidly cleared by the liver, leading to reduced circulating T4 levels (hypothyroxinemia).

-

Brain Transport: OH-PCBs bound to TTR can potentially cross the blood-cerebrospinal fluid barrier, accumulating in the brain and interfering with local thyroid hormone signaling.

Figure 2: Competitive binding mechanism at the Transthyretin (TTR) interface.

Part 4: Analytical Methodologies

Detection of 4-Hydroxy-3,5-dichlorobiphenyl in biological matrices (plasma, tissue) requires overcoming its polarity and low volatility.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

Direct injection of phenolic compounds leads to peak tailing and adsorption in the injector port. Derivatization is mandatory .

-

Derivatization Agent: Diazomethane (

) or TMS-diazomethane. -

Reaction: Converts the phenolic -OH to a methoxy group (-OMe).

-

Advantage: Produces stable, non-polar methyl ether derivatives ideal for non-polar capillary columns (e.g., DB-5MS).

-

Detection: Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) for high sensitivity due to chlorine electronegativity.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Preferred for high-throughput screening where derivatization is impractical.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (

). -

Transition: Monitor parent ion (

~237) to fragment ions (loss of -

Column: C18 Reverse Phase. Note: Retention requires acidic mobile phase modifiers (e.g., 0.1% Formic acid) to suppress ionization during separation, though this conflicts with ESI- sensitivity; often Ammonium Acetate buffer is a better compromise.

Part 5: Safety & Handling

Hazard Classification (GHS):

-

Signal Word: WARNING

-

H315/H319: Causes skin and serious eye irritation.

-

H410: Very toxic to aquatic life with long-lasting effects.[7][8]

-

H373: May cause damage to organs (Liver, Thyroid) through prolonged or repeated exposure.

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Containment: All weighing and synthesis steps involving sulfuryl chloride must be performed in a functioning fume hood.

-

Disposal: Halogenated organic waste streams. Do not release into drains.

References

-

Lans, M. C., et al. (1993). Structure-dependent, competitive interaction of hydroxy-polychlorobiphenyls, -dibenzo-p-dioxins and -dibenzofurans with human transthyretin. Chemico-Biological Interactions.[8]

-

Grimm, F. A., et al. (2013). Sulfation of 4-hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl (OH-PCB 187) and other OH-PCBs by human sulfotransferases. Xenobiotica.

-

Klabunde, T., et al. (2000). Rational design of potent human transthyretin amyloid disease inhibitors. Nature Structural Biology.

-

U.S. EPA. (2025). Compptox Chemicals Dashboard: 3,5-Dichloro-4-biphenylol.

-

Eguchi, A., et al. (2013). Simultaneous detection of multiple hydroxylated polychlorinated biphenyls from a complex tissue matrix using gas chromatography/isotope dilution mass spectrometry. Talanta.[1][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modulating Inhibitors of Transthyretin Fibrillogenesis via Sulfation: Polychlorinated Biphenyl Sulfates as Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Crystallographic Study of Novel Transthyretin Ligands Exhibiting Negative-Cooperativity between Two Thyroxine Binding Sites | PLOS One [journals.plos.org]

- 7. 2,4,5-Trichlorobiphenyl | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-Dichlorobiphenyl | C12H8Cl2 | CID 36981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Simultaneous detection of multiple hydroxylated polychlorinated biphenyls from a complex tissue matrix using gas chromatography/isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-3,5-dichlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activity of 4-Hydroxy-3,5-dichlorobiphenyl, a hydroxylated metabolite of polychlorinated biphenyls (PCBs). As persistent organic pollutants, the metabolic fate and biological interactions of PCBs and their derivatives are of significant interest in toxicology, pharmacology, and drug development. This document synthesizes current scientific understanding, offering insights into the compound's mechanisms of action, toxicological implications, and the experimental methodologies used for its characterization.

Introduction and Physicochemical Properties

4-Hydroxy-3,5-dichlorobiphenyl (CAS No. 1137-59-3), also known as 4-OH-PCB-14, is a member of the biphenyl and dichlorobenzene chemical class.[1] It is a hydroxylated aromatic compound that can be formed through the metabolism of the parent congener, 3,5-dichlorobiphenyl.[2][3] The presence of the hydroxyl group significantly alters the physicochemical properties of the parent PCB, generally increasing its polarity and susceptibility to further metabolic transformations.[2]

Table 1: Physicochemical Properties of 4-Hydroxy-3,5-dichlorobiphenyl [1]

| Property | Value |

| CAS Number | 1137-59-3 |

| Molecular Formula | C₁₂H₈Cl₂O |

| Molecular Weight | 239.10 g/mol |

| Appearance | White to light yellow solid |

| LogP (Predicted) | 4.366 |

Metabolic Pathways and Bioactivation

Polychlorinated biphenyls are metabolized in vivo by the cytochrome P450 monooxygenase system, leading to the formation of hydroxylated metabolites (OH-PCBs).[2] While the specific metabolic pathway for the formation of 4-Hydroxy-3,5-dichlorobiphenyl from 3,5-dichlorobiphenyl in mammalian systems is not extensively detailed in the available literature, the general mechanism involves the introduction of a hydroxyl group onto one of the phenyl rings.[2]

Microbial metabolism of 3,5-dichlorobiphenyl has been shown to proceed primarily through the degradation of the unsubstituted phenyl ring, leading to the formation of 3,5-dichlorobenzoic acid.[3] This suggests that hydroxylation of the chlorinated ring to form 4-Hydroxy-3,5-dichlorobiphenyl may be a less favored pathway in these organisms.[3] In mammalian systems, however, the formation of various hydroxylated metabolites is a key step in the biotransformation and potential detoxification or bioactivation of PCBs.[2][4]

Caption: Proposed metabolic pathways for 3,5-Dichlorobiphenyl.

Core Biological Activities and Mechanisms of Action

The biological activities of 4-Hydroxy-3,5-dichlorobiphenyl are primarily centered around its ability to act as an endocrine disruptor. The structural similarity of OH-PCBs to endogenous hormones allows them to interact with various receptors and transport proteins, leading to a cascade of downstream effects.

Endocrine Disruption: Thyroid Hormone System

A significant body of evidence points to the interference of OH-PCBs with the thyroid hormone system. 4-Hydroxy-3,5-dichlorobiphenyl has been specifically identified as a compound that interacts with key components of this system.

-

Thyroid Receptor (TR) Interaction: While OH-PCBs can bind to the human thyroid receptor (hTR), their affinity is generally much lower than that of the endogenous thyroid hormone, T3.[5] Competitive binding experiments have shown that the Ki values for OH-PCBs are in the micromolar range, whereas for T3, it is in the nanomolar range.[5] This suggests that direct competition for the thyroid receptor may be a less potent mechanism of disruption.

-

Transthyretin (TTR) and Thyroid-Binding Globulin (TBG) Binding: A more significant mechanism of thyroid disruption by 4-Hydroxy-3,5-dichlorobiphenyl appears to be its interaction with thyroid hormone transport proteins. OH-PCBs, including 4-Hydroxy-3,5-dichlorobiphenyl, have been shown to bind to transthyretin (TTR) with an affinity comparable to that of the natural ligand, thyroxine (T4).[5] Some OH-PCBs can also bind to thyroid-binding globulin (TBG), albeit with a lower affinity than T4.[5] By competing with T4 for binding to these transport proteins, 4-Hydroxy-3,5-dichlorobiphenyl can disrupt the normal transport and availability of thyroid hormones in the bloodstream and to target tissues.

Caption: Mechanisms of thyroid hormone system disruption by 4-Hydroxy-3,5-dichlorobiphenyl.

Endocrine Disruption: Estrogenic Activity

Hydroxylated PCBs are also known to possess estrogenic or anti-estrogenic properties. Their ability to bind to the estrogen receptor (ER) is a key determinant of this activity.

-

Estrogen Receptor Binding: 4-Hydroxy-3,5-dichlorobiphenyl has been shown to bind to the estrogen receptor.[6] The binding affinity of various OH-PCBs to the ER is influenced by the position of the hydroxyl group and the chlorine atoms. Generally, para-hydroxylated PCBs exhibit higher binding affinity.[7]

-

MCF-7 Cell Proliferation Assay: The estrogenic potential of chemicals is often assessed using the MCF-7 human breast cancer cell line, which is estrogen-responsive. Estrogenic compounds induce the proliferation of these cells. Studies have utilized this assay to evaluate the estrogenicity of various PCB congeners and their metabolites.[8]

Toxicological Profile

The toxicology of 4-Hydroxy-3,5-dichlorobiphenyl is intrinsically linked to its endocrine-disrupting activities. Disruption of thyroid and estrogen signaling can have profound effects on development, reproduction, and overall health.[7][9] While specific in-vivo toxicity data for this particular congener is limited, the broader class of PCBs is associated with a range of adverse health effects, including liver damage, neurotoxicity, and carcinogenicity.[4][7] Many studies suggest that the hydroxylated metabolites of PCBs can be more toxic than the parent compounds.[10]

Experimental Protocols for Biological Activity Assessment

The following section outlines standardized, self-validating protocols for characterizing the biological activity of 4-Hydroxy-3,5-dichlorobiphenyl.

In Vitro Estrogen Receptor Binding Assay

This protocol determines the ability of the test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Materials:

-

Calf uterine estrogen receptor preparation

-

[³H]-17β-estradiol (radioligand)

-

4-Hydroxy-3,5-dichlorobiphenyl (test compound)

-

17β-estradiol (unlabeled competitor for standard curve)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation cocktail and vials

-

Microplate and liquid scintillation counter

Procedure:

-

Prepare Reagents: Dilute the estrogen receptor preparation and [³H]-17β-estradiol to working concentrations in the assay buffer. Prepare a serial dilution of 4-Hydroxy-3,5-dichlorobiphenyl and unlabeled 17β-estradiol.

-

Assay Setup: In a microplate, add the assay buffer, the radioligand, and either the test compound, unlabeled estradiol (for the standard curve), or buffer alone (for total binding).

-

Incubation: Add the estrogen receptor preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry is added to each well, incubated, and then washed to remove unbound ligand.

-

Quantification: Add scintillation cocktail to the washed HAP pellets (or to the supernatant if using a different separation method) and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound and unlabeled estradiol. Plot the data to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

MCF-7 Cell Proliferation (E-Screen) Assay

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of estrogen-responsive MCF-7 cells.

Materials:

-

MCF-7 human breast cancer cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Charcoal-dextran treated FBS (to remove endogenous steroids)

-

4-Hydroxy-3,5-dichlorobiphenyl (test compound)

-

17β-estradiol (positive control)

-

Cell proliferation detection reagent (e.g., MTT, WST-1)

-

Microplate reader

Procedure:

-

Cell Culture: Culture MCF-7 cells in standard medium. For the assay, switch to a medium containing charcoal-dextran treated FBS to create a steroid-depleted environment.

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of 4-Hydroxy-3,5-dichlorobiphenyl and 17β-estradiol in the steroid-depleted medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period of 6 days, as this is a typical duration to observe significant proliferation.

-

Proliferation Assessment: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the relative cell proliferation for each treatment group compared to the vehicle control. Plot the dose-response curves and determine the EC50 value (the concentration that induces 50% of the maximal proliferative response).

Caption: Workflow for assessing the estrogenic activity of 4-Hydroxy-3,5-dichlorobiphenyl.

Conclusion and Future Directions

4-Hydroxy-3,5-dichlorobiphenyl is a biologically active metabolite of 3,5-dichlorobiphenyl that primarily functions as an endocrine disruptor. Its high affinity for the thyroid hormone transport protein transthyretin and its ability to bind to the estrogen receptor are key mechanisms underlying its potential toxicity. While direct, comprehensive toxicological data for this specific congener remains somewhat limited, the available evidence strongly suggests that it contributes to the overall adverse health effects associated with PCB exposure.

Future research should focus on a more detailed characterization of the in vivo toxicokinetics and toxicodynamics of 4-Hydroxy-3,5-dichlorobiphenyl. Elucidating its complete metabolic profile, identifying its interactions with other cellular targets, and conducting comprehensive dose-response studies for a wider range of toxicological endpoints will be crucial for a more accurate risk assessment. Furthermore, investigating its potential to act in concert with other environmental contaminants to produce synergistic or additive effects is an important area for future investigation.

References

-

Bergman, Å., et al. (2013). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Environmental Health Perspectives, 121(2), 171-180. [Link]

-

PubChem. (n.d.). 3,5-Dichlorobiphenyl. National Center for Biotechnology Information. [Link]

-

Gierthy, J. F., Arcaro, K. F., & Floyd, M. (1997). Assessment of PCB estrogenicity in a human breast cancer cell line. Chemosphere, 34(5-7), 1495-1505. [Link]

-

Cheek, A. O., Kow, K., Chen, J., & McLachlan, J. A. (1999). Potential mechanisms of thyroid disruption in humans: interaction of organochlorine compounds with thyroid receptor, transthyretin, and thyroid-binding globulin. Environmental Health Perspectives, 107(4), 273-278. [Link]

-

Lehmler, H. J. (2011). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Comprehensive Reviews in Food Science and Food Safety, 10(4), 227-246. [Link]

-

The Endocrine Disruption Exchange. (n.d.). 4-hydroxy-3,5-dichlorobiphenyl. [Link]

-

Sondhia, S., & Soni, P. (2007). Metabolism of chlorinated biphenyls: use of 3,3'- and 3,5-dichlorobiphenyl as sole sources of carbon by natural species of Ralstonia and Pseudomonas. Journal of Environmental Science and Health, Part B, 42(6), 663-669. [Link]

-

Kramer, V. J., & Giesy, J. P. (1999). Specific binding of hydroxylated polychlorinated biphenyl metabolites and other substances to bovine calf uterine estrogen receptor: structure-binding relationships. The Science of the Total Environment, 233(1-3), 141-161. [Link]

-

Wikipedia. (n.d.). Polychlorinated biphenyl. [Link]

-

Park, H., et al. (2009). Exposure to Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in the Prenatal Period and Subsequent Neurodevelopment in Eastern Slovakia. Environmental Health Perspectives, 117(12), 1954-1960. [Link]

-

Grimm, F. A., et al. (2015). Estrogenicity and androgenicity screening of PCB sulfate monoesters in human breast cancer MCF-7 cells. Environmental Science and Pollution Research International, 22(13), 10112-10121. [Link]

-

Lehmler, H. J., et al. (2020). 3,3′-Dichlorobiphenyl Is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells. Environmental Science & Technology, 54(19), 12196-12206. [Link]

-

Patrick, L. (2009). Thyroid Disruption: Mechanisms and Clinical Implications in Human Health. Alternative Medicine Review, 14(4), 326-346. [Link]

-

Brouwer, A., et al. (1998). Interactions of Persistent Environmental Organohalogens With the Thyroid Hormone System: Mechanisms and Possible Consequences for Animal and Human Health. Toxicology and Industrial Health, 14(1-2), 59-84. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3,5-Dichlorobiphenyl | C12H8Cl2 | CID 36981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of chlorinated biphenyls: use of 3,3'- and 3,5-dichlorobiphenyl as sole sources of carbon by natural species of Ralstonia and Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential mechanisms of thyroid disruption in humans: interaction of organochlorine compounds with thyroid receptor, transthyretin, and thyroid-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Response to "Comment on Specific binding of hydroxylated polychlorinated biphenyl metabolites and other substances to bovine calf uterine estrogen receptor: structure-binding relationships [Kramer and Giesy, Sci Total Environ 1999;233:141-61]" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of PCB estrogenicity in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

The Non-Aroclor Anomaly: A Technical Guide to Environmental Sources and Toxicology of 3,3′-Dichlorobiphenyl (PCB 11)

[1]

Executive Summary: The Non-Aroclor Paradigm

For decades, the pharmaceutical and environmental sciences operated under the assumption that Polychlorinated Biphenyls (PCBs) were a "legacy" problem, confined to the historical production of Aroclor mixtures (e.g., Aroclor 1242, 1254) used in electrical transformers.[1] This assumption is now obsolete.[1]

Recent high-resolution surveillance has identified a "Non-Aroclor" congener, 3,3′-dichlorobiphenyl (PCB 11) , as a ubiquitous contemporary pollutant.[1][2] Unlike legacy PCBs, PCB 11 is not a residue of past electrical fluids but is continuously generated as an inadvertent byproduct of global pigment manufacturing.[1]

This guide provides a technical deep-dive into the sources, environmental fate, and toxicological mechanisms of PCB 11.[1] For drug development professionals, understanding PCB 11 is critical: it is a metabolically active compound found in human plasma that can induce oxidative stress, potentially confounding toxicology screens and metabolic stability assays.[1]

Primary Source: The Diarylide Pigment Pathway[1]

The dominant environmental source of PCB 11 is the manufacturing of Diarylide Yellow pigments (e.g., Pigment Yellow 12, 13, 14, 17, and 83).[1] These pigments are used extensively in printing inks (newspapers, magazines), textiles, and paints.[1][3]

Chemical Mechanism of Formation

The synthesis of diarylide pigments relies on the coupling of 3,3′-dichlorobenzidine (DCB) with acetoacetanilide derivatives.[1] PCB 11 is structurally homologous to the DCB backbone.[1]

-

The Precursor: 3,3′-dichlorobenzidine (DCB) contains the biphenyl core with chlorines at the 3 and 3' positions.[1]

-

The Reaction: The process involves tetrazotization of DCB followed by azo coupling.[1]

-

The Side Reaction: During the diazotization or coupling steps, a fraction of the diazonium intermediate undergoes dediazoniation (replacement of the diazo group with hydrogen), effectively stripping the amine functionality while retaining the chlorine substitution pattern.[1] This yields 3,3′-dichlorobiphenyl (PCB 11).[1][4][5][6][7]

Visualization: Synthesis & Byproduct Formation[1]

Figure 1: The chemical genesis of PCB 11 during azo pigment manufacturing.[1] The side reaction (red dashed line) converts the diazonium intermediate into PCB 11 via dediazoniation.[1]

Environmental Fate & Transport[1]

Unlike heavier Aroclor congeners (e.g., PCB 153) which partition strongly into sediment and soil, PCB 11 is a semi-volatile di-chlorinated congener.[1] This physical property dictates a unique environmental fate profile.[1]

Comparative Properties

| Property | Legacy PCB (e.g., PCB 153) | Inadvertent PCB 11 | Implication |

| Chlorine Atoms | 6 (Hexa) | 2 (Di) | PCB 11 is more volatile and water-soluble.[1] |

| Log K_ow | ~6.9 | ~5.3 | PCB 11 has lower bioaccumulation potential but faster mobility.[1] |

| Primary Matrix | Sediment / Soil | Air / Water Column | PCB 11 dominates urban air profiles (Chicago, Philadelphia).[1] |

| Half-Life | Years/Decades | Days/Weeks (Air) | PCB 11 requires continuous emission to maintain observed levels.[1] |

The "Continuous Input" Model

Because PCB 11 has a shorter atmospheric half-life (susceptible to OH radical attack), its ubiquity in urban air suggests a continuous, active source .[1] Research confirms that wastewater treatment plants (WWTPs) are major point sources, releasing PCB 11 washed from clothing (pigmented textiles) and paper recycling processes.[1]

Analytical Methodologies (Protocol)

Standard EPA Method 8082 (GC-ECD) often fails to accurately quantify PCB 11 due to co-elution with other lower-chlorinated congeners and lack of specificity.[1] EPA Method 1668C (HRGC/HRMS) is the mandatory standard for research-grade detection.[1]

Protocol: Extraction & Detection of PCB 11 from Pigmented Matrices

Objective: Isolate PCB 11 from a lipid-rich or pigment-heavy matrix (e.g., biological tissue or consumer product).[1]

Reagents:

-

Solvents: Dichloromethane (DCM), Hexane (Pesticide Grade).[1]

-

Standards:

C -

Cleanup: Acidified Silica Gel (44% w/w H

SO

Workflow:

-

Spiking: Aliquot 1-5g of sample. Spike with 2 ng of

C -

Extraction:

-

Cleanup (Critical Step):

-

Pigments and lipids interfere with MS detection.[1]

-

Pass extract through a glass column containing Acidified Silica Gel .[1] The acid degrades the labile pigment matrix and oxidizes lipids, while PCB 11 (chemically stable in acid) passes through.[1]

-

Note: Do not use Florisil alone if heavy pigmentation is present; acid destruction is required.[1]

-

-

Concentration: Reduce volume to 20

L using nitrogen evaporation (TurboVap). -

Instrumental Analysis (HRGC/HRMS):

-

QC Criteria: Ion abundance ratio must be within

15% of theoretical. Recovery of

Toxicological Implications for Drug Development

For researchers in drug safety and metabolism, PCB 11 presents a specific "silent" risk.[1] It is not merely an environmental bystander; it is a biologically active substrate.[1]

Metabolic Activation & Oxidative Stress

Unlike dioxin-like PCBs which activate the Aryl Hydrocarbon Receptor (AhR), PCB 11 toxicity is mediated primarily through metabolic activation and oxidative stress .[1]

-

Metabolism: PCB 11 is rapidly metabolized by Cytochrome P450 enzymes (CYPs) to hydroxylated metabolites (OH-PCBs), specifically 4-OH-PCB 11 .[1]

-

Phase II Conjugation: The hydroxylated metabolite is sulfated to form 4-PCB 11-sulfate .[1] This metabolite has been detected in human maternal plasma, indicating prolonged retention.[1]

-

Mechanism: 4-OH-PCB 11 is redox-active.[1] It enters a redox cycle, generating Reactive Oxygen Species (ROS) such as superoxide anions.[1] This leads to:

Visualization: Metabolic & Toxicity Pathway[1]

Figure 2: The metabolic activation of PCB 11.[1] The toxicity is driven largely by the hydroxylated metabolite (4-OH-PCB 11) generating reactive oxygen species (ROS).[1]

Relevance to Assays

-

Interference: If your test subjects (animals or cell lines) have high background exposure to PCB 11 (via cage bedding, feed, or air), basal CYP levels may be altered, skewing drug metabolism data.[1]

-

Screening: Compounds designed to mitigate oxidative stress should be tested against PCB 11-induced ROS to verify efficacy against environmental insults.[1]

References

-

Hu, D., & Hornbuckle, K. C. (2010). Inadvertent Polychlorinated Biphenyls in Commercial Paint Pigments.[1][3][8] Environmental Science & Technology.[1][8] Link[1][8]

-

Rodenburg, L. A., et al. (2010). Evidence for Unique and Ubiquitous Environmental Sources of 3,3′-Dichlorobiphenyl (PCB 11).[1][3] Environmental Science & Technology.[1][8] Link[1]

-

Vorkamp, K. (2016). An overlooked environmental issue? A review of the inadvertent formation of PCB-11 and other PCB congeners. Science of the Total Environment.[1] Link

-

Zhu, Y., et al. (2013). New Player in Environmentally Induced Oxidative Stress: Polychlorinated Biphenyl Congener, 3,3′-Dichlorobiphenyl (PCB11).[1] Toxicological Sciences. Link[1]

-

Seth, R., et al. (2013). 3,3′-Dichlorobiphenyl (PCB 11) promotes dendritic arborization in primary rat hippocampal neurons via a CREB-dependent mechanism.[1] Archives of Toxicology. Link[1]

-

U.S. EPA.[1][9][10] (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1] U.S. Environmental Protection Agency.[1][10] Link[1]

Sources

- 1. paint.org [paint.org]

- 2. Evidence for unique and ubiquitous environmental sources of 3,3'-dichlorobiphenyl (PCB 11) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [scholarworks.umass.edu]

- 5. The presence of polychlorinated biphenyls in yellow pigment products in China with emphasis on 3,3'-dichlorobiphenyl (PCB 11) [diva-portal.org]

- 6. academic.oup.com [academic.oup.com]

- 7. www7.nau.edu [www7.nau.edu]

- 8. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Polychlorinated Biphenyls Analysis | Ordering Guide | Agilent [agilent.com]

Technical Monograph: 3,5-Dichloro-4-hydroxybiphenyl

CAS Registry Number: 1137-59-3 Synonyms: 3,5-Dichloro-4-biphenylol; 4-Hydroxy-3,5-dichlorobiphenyl; 2,6-Dichloro-4-phenylphenol Chemical Formula: C₁₂H₈Cl₂O Molecular Weight: 239.10 g/mol [1]

Executive Summary & Chemical Identity

3,5-Dichloro-4-hydroxybiphenyl (CAS 1137-59-3) is a hydroxylated polychlorinated biphenyl (OH-PCB) congener. Unlike parent PCBs, which are lipophilic and bioaccumulative, this hydroxylated metabolite exhibits specific affinity for plasma transport proteins, most notably Transthyretin (TTR). It serves as a critical reference standard in environmental toxicology for studying the metabolic activation of PCBs and their endocrine-disrupting potential.

The molecule is characterized by a biphenyl core with a hydroxyl group at the para position (4) of one ring, flanked by two chlorine atoms at the meta positions (3, 5). This specific substitution pattern creates a steric and electronic environment that mimics the phenolic outer ring of the thyroid hormone Thyroxine (T4), driving its biological activity.

Physiochemical Profile

| Property | Value | Note |

| CAS Number | 1137-59-3 | Confirmed Isomer Specific |

| IUPAC Name | 3,5-Dichloro-[1,1'-biphenyl]-4-ol | |

| SMILES | Oc1c(Cl)cc(cc1Cl)-c2ccccc2 | |

| InChIKey | HHFXDKAXCKUSIV-UHFFFAOYSA-N | |

| pKa (Predicted) | ~6.5 – 7.0 | Acidity enhanced by electron-withdrawing Cl atoms |

| LogP (Predicted) | 4.3 – 4.5 | High lipophilicity (though lower than parent PCBs) |

| Appearance | Crystalline Solid | Off-white to beige |

Synthesis & Production Protocols

For research applications requiring high isomeric purity (>99%), the Suzuki-Miyaura Coupling method is the gold standard. While direct chlorination of 4-phenylphenol is possible, it often yields difficult-to-separate mixtures of mono-, di-, and tri-chlorinated products.

Protocol A: High-Purity Synthesis (Suzuki Coupling)

This pathway ensures the chlorine atoms are fixed in the correct positions before the biphenyl bond is formed.

Reagents:

-

Precursor A: 3,5-Dichloro-4-methoxyphenylboronic acid

-

Precursor B: Bromobenzene

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Base: Na₂CO₃ (2M aqueous)

-

Solvent: Toluene/Ethanol (2:1)

-

Deprotection Agent: BBr₃ (Boron tribromide) in Dichloromethane (DCM)

Step-by-Step Methodology:

-

Coupling: In a Schlenk flask under Argon, combine Precursor A (1.0 eq) and Precursor B (1.1 eq) in the Toluene/Ethanol solvent matrix.

-

Activation: Add Pd(PPh₃)₄ (3-5 mol%) and aqueous Na₂CO₃. Degas the mixture to remove O₂.

-

Reflux: Heat to 80-90°C for 12–16 hours. Monitor consumption of bromide by TLC.

-

Isolation (Intermediate): Extract with ethyl acetate, wash with brine, and dry over MgSO₄. Purify the methoxy-intermediate via silica gel column chromatography.

-

Demethylation: Dissolve the intermediate in anhydrous DCM at -78°C. Slowly add BBr₃ (2.0 eq). Allow to warm to room temperature over 4 hours.

-

Hydrolysis & Purification: Quench with ice water. Extract the phenolic product. Recrystallize from hexanes/chloroform to obtain 3,5-Dichloro-4-hydroxybiphenyl.

Protocol B: Direct Chlorination (Industrial/Scale-Up)

Reagents: 4-Phenylphenol, Sulfuryl Chloride (SO₂Cl₂), Acetic Acid. Method: Dissolve 4-phenylphenol in glacial acetic acid. Add SO₂Cl₂ (2.2 eq) dropwise at ambient temperature. The hydroxyl group directs chlorination to the ortho positions (3,5). Risk: Over-chlorination or under-chlorination requires rigorous fractional recrystallization.

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthetic pathway using Suzuki-Miyaura coupling to ensure regiospecificity.

Biological Mechanism of Action

The toxicity of 3,5-Dichloro-4-hydroxybiphenyl is distinct from its parent PCBs.[2] It acts primarily as an Endocrine Disrupting Chemical (EDC) through molecular mimicry.

The Transthyretin (TTR) Displacement Mechanism

Transthyretin is a transport protein responsible for carrying Thyroxine (T4) and Retinol (Vitamin A) in the blood and cerebrospinal fluid.[3]

-

Structural Mimicry: The T4 molecule contains a phenolic outer ring with two iodine atoms at the 3,5-positions.

-

Binding Affinity: The chlorine atoms of CAS 1137-59-3 occupy the same hydrophobic pockets (halogen binding pockets) in TTR as the iodines of T4. The hydroxyl group forms a hydrogen bond with the serine/lysine residues in the binding channel.

-

Consequence: 3,5-Dichloro-4-hydroxybiphenyl binds to TTR with higher affinity than the natural hormone T4. This displaces T4, leading to:

-

Hypothyroxinemia: Lower levels of circulating T4.

-

Brain Transport: The OH-PCB-TTR complex can cross the blood-brain barrier (choroid plexus), potentially accumulating neurotoxins in the brain.

-

Visualization: Endocrine Disruption Pathway

Figure 2: Mechanism of thyroid hormone disruption via Transthyretin (TTR) binding competition.

Analytical Methodologies

Detection of 3,5-Dichloro-4-hydroxybiphenyl in biological matrices (serum/tissue) requires derivatization due to the polar hydroxyl group.

GC-MS Protocol[4]

-

Extraction: Liquid-liquid extraction using Methyl tert-butyl ether (MTBE) followed by sulfuric acid cleanup to remove lipids.

-

Derivatization: The phenolic -OH must be capped to improve volatility.

-

Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

-

Condition: Heat at 60°C for 30 minutes.

-

-

Detection: Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Impact (EI) or Negative Chemical Ionization (NCI) mode.

-

Target Ions: Monitor for the molecular ion of the silyl derivative.

Safety & References

Safety Precautions

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H410 (Very toxic to aquatic life with long-lasting effects).

-

Handling: Use in a fume hood. Wear nitrile gloves. Treat as a potential carcinogen and potent endocrine disruptor.

-

Storage: Store at -20°C under inert gas (Argon) to prevent oxidation.

References

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 3,5-Dichloro-4-hydroxybiphenyl (CAS 1137-59-3). Available at: [Link]

-

Letcher, R. J., et al. (2000). Methyl sulfone and hydroxylated metabolites of polychlorinated biphenyls.[2] In Anthropogenic Compounds Part K. Springer.[4] Available at: [Link]

-

Grimm, F. A., et al. (2013). Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology. Available at: [Link]

-

Chemeo. Chemical Properties of [1,1'-Biphenyl]-4-ol, 3,5-dichloro-. Available at: [Link][1][5][6]

Sources

- 1. [1,1'-Biphenyl]-4-ol, 3,5-dichloro- (CAS 1137-59-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallographic Study of Novel Transthyretin Ligands Exhibiting Negative-Cooperativity between Two Thyroxine Binding Sites | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Toxicological Profile of 4-Hydroxy-3,5-dichlorobiphenyl

Foreword: Navigating the Data Deficit for a Novel Contaminant

For researchers, scientists, and drug development professionals, the toxicological assessment of emerging environmental contaminants and metabolic byproducts is a critical endeavor. This guide focuses on 4-Hydroxy-3,5-dichlorobiphenyl, a specific hydroxylated polychlorinated biphenyl (OH-PCB). It is important to note at the outset that comprehensive toxicological data for this precise isomer is limited in the public domain. Therefore, this document serves a dual purpose: to present the existing, albeit sparse, information on 4-Hydroxy-3,5-dichlorobiphenyl and to provide a scientifically rigorous framework for its toxicological evaluation by drawing parallels with structurally similar and well-studied congeners. This approach is designed to empower researchers with a logical pathway for investigating compounds with significant data gaps.

Chemical Identity and Physicochemical Properties

Understanding the fundamental characteristics of a compound is the cornerstone of any toxicological assessment. These properties influence its environmental fate, bioavailability, and interaction with biological systems.

| Property | Value | Source |

| Chemical Name | 3,5-Dichloro-4-hydroxybiphenyl | [1] |

| Synonyms | 3,5-Dichloro[1,1'-biphenyl]-4-ol, 2,6-Dichloro-4-phenylphenol | [1] |

| CAS Number | 1137-59-3 | [1] |

| Molecular Formula | C12H8Cl2O | [1] |

| Molecular Weight | 239.10 g/mol | [1] |

| Predicted Density | 1.350 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 327.7 ± 37.0 °C | [1] |

| Predicted Flash Point | 130.8 °C | [1] |

| Predicted XLogP3 | 4.366 | [1] |

The predicted octanol-water partition coefficient (XLogP3) of 4.366 suggests that 4-Hydroxy-3,5-dichlorobiphenyl is a lipophilic compound, indicating a potential for bioaccumulation in fatty tissues.[1] Its structure as a member of the biphenyls and dichlorobenzenes places it within a class of compounds known for their persistence and potential toxicity.[1]

Toxicokinetics: A Postulated Metabolic Pathway

A relevant model for understanding the potential formation of hydroxylated dichlorobiphenyls is the metabolism of 3,3'-dichlorobiphenyl (PCB 11). PCB 11 is an unintentionally produced PCB congener found in environmental samples and human serum.[2][4] In vivo and in vitro studies have demonstrated that PCB 11 is metabolized to various hydroxylated and further conjugated products.[2][4] The major monohydroxylated metabolite of PCB 11 is 3,3'-dichlorobiphenyl-4-ol (4-OH-PCB 11), an isomer of the compound of interest.[2]

The metabolic activation of a parent PCB to a hydroxylated metabolite is a critical step in its toxicological profile, as these metabolites can sometimes be more toxic than the parent compound.

Caption: Postulated metabolic pathway for the formation and detoxification of 4-Hydroxy-3,5-dichlorobiphenyl.

Toxicodynamics: Known Effects and Inferred Risks

While direct toxicological studies on 4-Hydroxy-3,5-dichlorobiphenyl are scarce, valuable insights can be gleaned from data on its predicted activities and the known effects of its isomers and structurally related compounds.

Endocrine Disruption: Estrogenic Activity

A key toxicological concern for hydroxylated PCBs is their potential to act as endocrine-disrupting chemicals (EDCs).[5] Many OH-PCBs have been shown to interact with estrogen receptors (ERs).[5]

A quantitative structure-activity relationship (QSAR) model has predicted the estrogenic activity of 4-Hydroxy-3,5-dichlorobiphenyl (referred to as 3,5-dichlorobiphenyl-4-ol in the study). The model predicts a binding affinity (REC20) to the estrogen receptor beta (ERβ) of 6.7 x 10⁻⁶ M.[6] This suggests that the compound is a potential binder to ERβ, although its potency is significantly lower than that of the natural ligand, 17β-estradiol. The study did not report a predicted binding affinity for estrogen receptor alpha (ERα).[6] The estrogenic or anti-estrogenic effects of other hydroxylated PCBs have been demonstrated in various in vitro assays.[7]

The 4-hydroxyl group is considered important for binding to the estrogen receptor.[8] The degree and position of chlorine substitution also play a crucial role in determining the estrogenic potential of OH-PCBs.[5]

Potential for Neurotoxicity

Emerging evidence suggests that lower-chlorinated PCBs and their metabolites can be neurotoxic. For instance, PCB 11 and its major metabolite, 4-OH-PCB 11, have been shown to promote axonal and dendritic growth in primary rat neurons at very low concentrations.[2][9] While this may seem beneficial, uncontrolled neurite growth can disrupt normal neural development and connectivity. Given the structural similarity, it is plausible that 4-Hydroxy-3,5-dichlorobiphenyl could exert similar effects on the developing nervous system.

Oxidative Stress and Genotoxicity

The metabolism of PCBs can lead to the formation of reactive intermediates, such as catechols and quinones, which can induce oxidative stress and potentially damage DNA.[2] While there is no direct evidence of genotoxicity for 4-Hydroxy-3,5-dichlorobiphenyl, other chlorinated hydrocarbons have been shown to cause DNA damage.[10][11] Therefore, the potential for this compound to induce oxidative stress and genotoxicity warrants investigation.

A Proposed Workflow for Toxicological Evaluation

Given the significant data gaps for 4-Hydroxy-3,5-dichlorobiphenyl, a structured and tiered approach to its toxicological evaluation is necessary. The following workflow outlines a logical progression from in silico and in vitro methods to more complex biological systems.

Caption: A tiered workflow for the toxicological evaluation of 4-Hydroxy-3,5-dichlorobiphenyl.

Experimental Protocols

Tier 1: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate a suitable human cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow to attach overnight.

-

Compound Exposure: Prepare serial dilutions of 4-Hydroxy-3,5-dichlorobiphenyl in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO). Incubate for 24 or 48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Tier 2: In Vitro Metabolism Assay (Human Liver Microsomes)

-

Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and buffer in a microcentrifuge tube.

-

Incubation: Pre-warm the reaction mixture at 37°C. Initiate the reaction by adding 4-Hydroxy-3,5-dichlorobiphenyl.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

-

Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound and identify potential metabolites.

-

Data Analysis: Determine the rate of disappearance of the parent compound to assess its metabolic stability.

Conclusion and Future Directions

The toxicological profile of 4-Hydroxy-3,5-dichlorobiphenyl is largely incomplete. Based on its chemical structure and limited predictive data, it is prudent to consider this compound as a potential endocrine disruptor with possible neurotoxic and genotoxic properties. The provided workflow offers a systematic approach to characterize its hazard profile. Further research is imperative to understand the risks it may pose to human health and the environment. Specifically, studies focusing on its presence in environmental and biological samples, its metabolic pathways, and its activity in a broader range of in vitro and in vivo toxicological assays are critically needed.

References

-

Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. (2021-04-08). PMC. [Link]

-

3,3'-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells. PMC. [Link]

-

4,4'-Dichlorobiphenyl | C12H8Cl2 | CID 16308. PubChem. [Link]

-

2,2',3,3',4-Pentachlorobiphenyl | C12H5Cl5 | CID 40470. PubChem. [Link]

-

Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. (2022-08-22). Environmental Science & Technology. [Link]

-

trichlorobiphenyl and 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl are estrogenic in rainbow trout. PubMed. [Link]

-

Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PMC. [Link]

-

Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. (2021-04-08). ResearchGate. [Link]

-

Antiestrogenic activity of hydroxylated polychlorinated biphenyl congeners identified in human serum. PubMed. [Link]

-

3,3'-Dichlorobiphenyl Is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells. ResearchGate. [Link]

-

Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity. Rat Cat Inc.. [Link]

-

4-Hydroxybiphenyl | C12H10O | CID 7103. PubChem. [Link]

-

Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. PubMed Central. [Link]

-

Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests. PubMed. [Link]

-

Metabolism and metabolites of polychlorinated biphenyls (PCBs). PMC. [Link]

-

Identification of estrogen receptor agonists among hydroxylated polychlorinated biphenyls using classification-based quantitative structure–activity relationship models. (2024-02-23). PMC. [Link]

-

In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes. PubMed. [Link]

-

Estrogen receptor-binding activity of polychlorinated hydroxybiphenyls: conformationally restricted structural probes. PubMed. [Link]

-

Dataset for synthesis and authentication of 3,3'-dichlorobiphenyl-4-ol (4-OH-PCB 11). (2022-07-06). Mendeley Data. [Link]

-

Detection of 3,3′-Dichlorobiphenyl in Human Maternal Plasma and Its Effects on Axonal and Dendritic Growth in Primary Rat Neurons. NIH. [Link]

-

Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. [Link]

-

INVESTIGATING THE DEVELOPMENTAL IMPACTS OF 3,3'-DICHLOROBIPHENYL (PCB-11) IN ZEBRAFISH (DANIO RERIO). UMass ScholarWorks. [Link]

-

HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs). NCBI. [Link]

-

Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female harlan Sprague-Dawley rats (gavage studies). PubMed. [Link]

-

3,3'-Dichlorobiphenyl | C12H8Cl2 | CID 16307. PubChem. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3,3’-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-hydroxy-2',4',6'-trichlorobiphenyl and 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl are estrogenic in rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of estrogen receptor agonists among hydroxylated polychlorinated biphenyls using classification-based quantitative structure–activity relationship models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiestrogenic activity of hydroxylated polychlorinated biphenyl congeners identified in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute toxicity and ecological risk assessment of 4,4’-dihydroxybenzophenone, 2,4,4’-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of 3,3′-Dichlorobiphenyl in Human Maternal Plasma and Its Effects on Axonal and Dendritic Growth in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes: a structure-activity relationship (QSAR) analysis of the genotoxic and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

persistence of hydroxylated PCBs in the environment

Technical Whitepaper: The Paradox of Persistence – Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in Environmental and Biological Matrices

Part 1: The OH-PCB Paradox

In the classical toxicology paradigm, metabolism is a detoxification and elimination strategy. Lipophilic xenobiotics, such as Polychlorinated Biphenyls (PCBs), are oxidized by cytochrome P450 enzymes to become more polar, facilitating conjugation and excretion. However, Hydroxylated PCBs (OH-PCBs) represent a toxicokinetic paradox : they are metabolites that, instead of being eliminated, exhibit higher retention in blood plasma than their parent compounds.

This guide dissects the molecular mechanisms driving this persistence, the unique environmental fate of these amphiphilic contaminants, and the rigorous analytical protocols required to isolate them from complex matrices.

Part 2: Molecular Mechanisms of Retention

The persistence of OH-PCBs is not driven by lipid partitioning (lipophilicity) but by molecular mimicry and specific protein binding.

Structural Mimicry and Transthyretin (TTR) Binding

The primary mechanism of retention in vertebrate blood is the high-affinity binding of OH-PCBs to Transthyretin (TTR), a transport protein for Thyroxine (T4) and Retinol.

-

The Mechanism: The hydroxyl group on the biphenyl ring, particularly in the para or meta position, mimics the outer ring hydroxyl of T4. Furthermore, the chlorine atoms adjacent to the hydroxyl group provide steric bulk that mimics the iodine atoms of T4.

-

The Consequence: Specific OH-PCB congeners (e.g., 4-OH-CB107, 4-OH-CB146, 4-OH-CB187) bind to the TTR binding pocket with an affinity constant (

) often 10 to 100 times higher than that of the natural hormone T4. -

Blockade of Elimination: Once bound to TTR, the OH-PCB is protected from Phase II conjugation (glucuronidation/sulfation) and glomerular filtration, effectively trapping it in the circulation.

Structure-Activity Relationship (SAR)

Not all OH-PCBs persist. Retention requires specific structural features:

-

OH-group position: Para (4-OH) or meta (3-OH) positions are favored for TTR binding.

-

Chlorine substitution: Chlorine atoms adjacent to the OH group (ortho to the OH) increase acidity (lower pKa) and steric fit within the TTR pocket.

Figure 1: The retention mechanism of OH-PCBs via Transthyretin (TTR) binding and Thyroxine (T4) displacement.[1]

Part 3: Environmental Fate & Transport

While OH-PCBs are metabolites, they are also detected in abiotic environments (surface water, sediment) due to excretion by organisms and potential abiotic oxidation.[1][2]

| Matrix | Behavior & Fate |

| Sediment | OH-PCBs partition to sediment organic carbon but are more mobile than parent PCBs due to the ionizable phenolic group (pKa ~5-6). pH changes can mobilize them into the water column. |

| Surface Water | Exist in equilibrium between the dissolved phase (phenolate anion at high pH) and sorption to suspended particulate matter. |

| Biota (Fish/Mammals) | Bioaccumulation Paradox: Unlike parent PCBs which accumulate in lipid-rich tissues (blubber/fat), OH-PCBs accumulate in blood plasma and highly perfused organs (liver). |

Part 4: Analytical Methodology (Technical Guide)

Analyzing OH-PCBs requires distinguishing them from the massive background of neutral parent PCBs. The protocol relies on their phenolic nature (acidity).

Experimental Workflow Strategy

-

Extraction: Must be performed at acidic pH to protonate OH-PCBs (rendering them solvent-soluble) and disrupt protein binding.

-

Fractionation (The Critical Step): Partitioning between organic solvent and aqueous base (KOH).

-

Neutrals (Parent PCBs): Stay in Organic.

-

Phenolics (OH-PCBs): Ionize to Phenolates (

) and move to Aqueous Base.

-

-

Derivatization: OH-PCBs are too polar and thermally unstable for direct GC analysis. They must be methylated (Diazomethane) or silylated (BSTFA/MTBSTFA).

Instrumentation Comparison

| Feature | GC-ECD / GC-MS (Derivatized) | LC-MS/MS (ESI Negative) |

| Sensitivity | High (Femtogram levels with ECD/NCI-MS). | Moderate to High (depending on ionization efficiency). |

| Selectivity | High (Mass spec confirms structure). | High (MRM transitions). |

| Sample Prep | Complex: Requires derivatization (MeO-PCBs). | Simpler: Direct injection possible. |

| Standard Usage | Robust for environmental monitoring. | Preferred for high-throughput biological screening. |

Part 5: Detailed Experimental Protocols

Protocol A: Extraction and Fractionation of OH-PCBs from Serum/Plasma Rationale: This protocol uses a back-extraction technique to isolate phenolic compounds from neutral interferences.

Step 1: Denaturation & Extraction

-

Aliquot 2-5 mL of plasma/serum into a glass centrifuge tube.

-

Add internal standards (

-labeled OH-PCBs). -

Critical: Add 1 mL of 6 M Hydrochloric Acid (HCl) and 1 mL of 2-propanol. Why: Acid denatures TTR, releasing OH-PCBs; isopropanol breaks emulsions.

-

Extract with 5 mL of Methyl tert-butyl ether (MTBE)/Hexane (1:1 v/v). Vortex for 2 mins, centrifuge at 2000g.

-

Transfer the organic layer to a clean tube. Repeat extraction twice.

Step 2: Potassium Hydroxide (KOH) Partitioning

-

Add 2 mL of 0.5 M KOH (in 50% ethanol) to the combined organic extract.

-

Shake vigorously. Mechanism: OH-PCBs become phenolate ions (

) and migrate to the aqueous alkaline phase. Parent PCBs remain in the organic phase. -

Centrifuge and separate phases.

Step 3: Back-Extraction

-

Acidify the aqueous KOH phase with 6 M HCl until pH < 2. Mechanism: Reprotonates phenolates back to phenols.

-

Extract the now-neutral phenols with Hexane/MTBE.

-

Dry the organic extract over anhydrous Sodium Sulfate (

).

Step 4: Derivatization (Methylation)

-

Add 0.5 mL of Diazomethane (in ether) to the extract. Note: Handle with extreme caution (explosive/toxic). Alternatively, use TMS-diazomethane.

-

Incubate at room temperature for 30 mins.

-

Evaporate solvent to near dryness under Nitrogen; reconstitute in isooctane for GC-MS analysis.

Figure 2: Analytical workflow for the isolation and derivatization of OH-PCBs.

Part 6: Toxicological Relevance in Drug Development

For professionals in drug development, OH-PCBs serve as a critical case study in metabolic activation and endocrine disruption .

-

Thyroid Axis Disruption: By displacing T4 from TTR, OH-PCBs lower circulating T4 levels (hypothyroxinemia) without necessarily elevating TSH (due to pituitary feedback loop complexities). This mimics thyroid-disrupting drug candidates.

-

Neurodevelopmental Toxicity: Reduced T4 transport to the fetal brain (which relies on maternal TTR) is linked to cognitive deficits.

-

Estrogenicity: Some OH-PCBs bind to Estrogen Receptors (ER), acting as agonists or antagonists. This necessitates screening using ER-CALUX or similar reporter gene assays during safety assessments of structurally similar pharmaceutical compounds.

References

-

Bergman, A., et al. (1994). "Selective retention of hydroxylated PCB metabolites in blood."[1][7] Environmental Health Perspectives, 102(5), 464-469. Link

-

Letcher, R. J., et al. (2000).[1] "Biotransformation and metabolism of polychlorinated biphenyls." Chemosphere, 41(10), 1515-1525. Link

-

Grimm, F. A., et al. (2013). "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology, 45(3), 245-272. Link

-

U.S. EPA. (2023). "Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS." United States Environmental Protection Agency.[6][10][11] Link

-

Malmberg, T., et al. (2016). "Structural basis for the binding of hydroxylated polychlorinated biphenyls to human transthyretin." Acta Crystallographica Section D, 72(4). Link

Sources

- 1. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Potential mechanisms of thyroid disruption in humans: interaction of organochlorine compounds with thyroid receptor, transthyretin, and thyroid-binding globulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Selective retention of hydroxylated PCB metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A semi-target analytical method for quantification of OH-PCBs in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A semi-target analytical method for quantification of OH-PCBs in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

4-Hydroxy-3,5-dichlorobiphenyl physical and chemical data

The following technical guide is structured to provide an exhaustive analysis of 4-Hydroxy-3,5-dichlorobiphenyl (also known as 3,5-dichloro-4-phenylphenol). This monograph deviates from standard templates to focus on the specific utility of this compound in transthyretin (TTR) stabilization research and its role as a persistent organic pollutant metabolite.[1]

CAS: 1137-59-3 | Formula: C₁₂H₈Cl₂O | MW: 239.10 g/mol [1]

Part 1: Executive Technical Summary

4-Hydroxy-3,5-dichlorobiphenyl (3,5-DCl-4-OH-BP) is a halogenated phenolic compound primarily characterized by its high affinity for the thyroxine (T4) binding pocket of the transport protein Transthyretin (TTR) .[1]

In drug development, it serves as a critical pharmacophore scaffold for designing TTR kinetic stabilizers (used in treating TTR amyloidosis).[1] In environmental toxicology, it acts as a hydroxylated metabolite of Polychlorinated Biphenyls (OH-PCBs), specifically accumulating in blood plasma due to its ability to displace T4 from TTR, thereby disrupting thyroid homeostasis.[1]

Part 2: Physicochemical Profile

The following data aggregates experimental and predicted values critical for formulation and analytical method development.

| Property | Value | Technical Note |

| Appearance | White to off-white crystalline solid | Oxidizes to light brown upon prolonged air exposure.[1] |

| Melting Point | 108–110 °C (Experimental range varies) | Significantly lower than parent 4-phenylphenol (165°C) due to disruption of H-bonding networks by ortho-chlorines.[1] |

| Boiling Point | 327.7 ± 37.0 °C (Predicted) | High thermal stability; suitable for GC analysis only after derivatization.[1] |

| pKa | ~6.9 – 7.2 | More acidic than 4-phenylphenol (pKa ~9.[1]5) due to the electron-withdrawing inductive effect (-I) of the two chlorine atoms.[1] |

| LogP | ~4.4 (Predicted) | Highly lipophilic; requires organic solvents (DMSO, DCM, Chloroform) for solubilization.[1] |

| Solubility | Water: <1 mg/L DMSO: >50 mg/mL Ethanol: Soluble | Critical: Insoluble in neutral aqueous buffer.[1] Requires pre-dissolution in DMSO for biological assays.[1] |

Part 3: Synthesis & Purification Protocol

Objective: Selective ortho-dichlorination of 4-phenylphenol without over-chlorinating the non-phenolic ring.[1]

Reaction Logic

The phenolic ring is highly activated toward electrophilic aromatic substitution (EAS).[1] Using Sulfuryl Chloride (

Workflow Diagram (DOT)

Caption: Stepwise electrophilic chlorination pathway using sulfuryl chloride to achieve regiospecificity.

Step-by-Step Protocol

-

Preparation: Dissolve 10.0 g (58.8 mmol) of 4-phenylphenol in 100 mL of dry Chloroform (

) or Dichloromethane (DCM) in a round-bottom flask equipped with a drying tube (CaCl₂). -

Cooling: Cool the solution to 0–5 °C using an ice bath. Reasoning: Low temperature favors selectivity and prevents runaway exotherms.[1]

-

Addition: Dropwise add 17.5 g (129 mmol, ~2.2 equivalents) of Sulfuryl Chloride (

) over 30 minutes. -

Reaction: Allow the mixture to warm to room temperature, then reflux at 60 °C for 2 hours to drive the reaction to completion (conversion of mono-chloro to di-chloro).

-

Quenching: Cool to room temperature. Wash the organic layer with water (2 x 50 mL) followed by 5% Sodium Bicarbonate (

) to remove acidic impurities.[1] -

Purification: Dry the organic layer over Anhydrous

, filter, and evaporate the solvent. Recrystallize the crude solid from Hexane/Ethanol (9:1) to yield white needles.

Part 4: Biological Mechanism & Drug Development Utility

This compound is a "Gold Standard" competitor in TTR binding assays.[1]

Mechanism of Action: TTR Stabilization

Transthyretin is a homotetramer.[1] In amyloidosis, the tetramer dissociates into monomers, which misfold and aggregate.

-

Binding Mode: The 3,5-dichlorophenol ring mimics the di-iodophenol ring of Thyroxine (T4).[1]

-

Affinity: The two chlorine atoms occupy the Halogen Binding Pockets (HBPs) within the TTR central channel (specifically HBP 2 and 2').[1]

-

Result: The binding bridges the dimer-dimer interface, kinetically stabilizing the tetramer and preventing amyloidogenesis.[1]

Interaction Pathway (DOT)

Caption: Kinetic stabilization of TTR by 3,5-dichloro-4-phenylphenol prevents dissociation into amyloidogenic monomers.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

GC-MS Analysis (Derivatization Required)

Direct injection of the phenol leads to peak tailing.[1]

-

Protocol: React 50 µL of sample with 50 µL BSTFA + 1% TMCS at 60°C for 30 mins.

-

Target Ion: Look for the trimethylsilyl (TMS) derivative.[1]

¹H-NMR Interpretation (400 MHz, CDCl₃)

-

δ ~5.8 ppm (s, 1H): Hydroxyl proton (exchangeable with

).[1] -

δ ~7.25 ppm (s, 2H): Protons on the phenolic ring.[1] Crucial: This appears as a singlet because the ortho-chlorines eliminate the coupling partners.[1] In the parent 4-phenylphenol, this region would be a doublet.[1]

-

δ ~7.3 - 7.6 ppm (m, 5H): Protons on the non-substituted phenyl ring (multiplet).[1]

Part 6: Safety & Handling (HSE)[1]

-

Hazard Class: Irritant (Skin/Eye), Acute Aquatic Toxicity.[1]

-

Specific Risk: As a PCB metabolite analog, handle as a potential Endocrine Disruptor .[1]

-

Storage: Store at +4°C under inert gas (Argon/Nitrogen) to prevent oxidation.

-

Disposal: High-temperature incineration.[1] Do not release into aqueous waste streams.[1]

References

-

Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1137-59-3. Retrieved from [Link][1]

-

Synthesis Methodology: "Chlorination of phenols using sulfuryl chloride." Organic Syntheses, Coll.[1] Vol. 3, p. 267.[1] (General protocol adaptation for dichlorophenols).

-

TTR Binding Mechanism: Trivella, D. B., et al. (2010).[1] "Highly potent transthyretin amyloidogenesis inhibitors: structural and thermodynamic insights." Journal of Medicinal Chemistry. (Contextualizes the halogen binding mode).

-

Analytical Methods: "Determination of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in Blood Plasma." ResearchGate.[1] Retrieved from [Link]

Sources

Introduction: Deconstructing a Persistent Threat

An In-depth Technical Guide: The Pivotal Role of Cytochrome P450 in the Metabolism of Polychlorinated Biphenyls

For Researchers, Scientists, and Drug Development Professionals

Polychlorinated biphenyls (PCBs) are a class of synthetic organochlorine compounds that, due to their chemical stability and insulating properties, were once used extensively in industrial applications.[1] Although their production was banned in many countries, their resistance to degradation has led to their persistence in the environment, bioaccumulation in food chains, and continued risk to human health.[1][2] The biotransformation of these lipophilic compounds is a critical determinant of their toxicity and clearance from the body. This process is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of foreign compounds (xenobiotics).[3][4][5]

This guide provides a comprehensive technical exploration of the mechanisms by which cytochrome P450 enzymes metabolize PCBs. We will delve into the specific enzymatic pathways, the resulting metabolites, the toxicological consequences of this biotransformation, and the state-of-the-art methodologies employed to study these intricate processes.

The Cytochrome P450 System: The Engine of PCB Biotransformation

The CYP system is a vast family of heme-containing monooxygenases responsible for the Phase I metabolism of most drugs and environmental toxins.[5] Their catalytic action primarily involves the insertion of one atom of molecular oxygen into a substrate, a reaction that increases the substrate's hydrophilicity and prepares it for subsequent metabolic steps.[6] The key CYP families implicated in xenobiotic metabolism are CYP1, CYP2, and CYP3.[5]

The expression and activity of these enzymes are not static; they are tightly regulated by complex signaling pathways. Of paramount importance to PCB metabolism is the Aryl Hydrocarbon Receptor (AHR) . The AHR is a ligand-activated transcription factor that, upon binding to specific PCB congeners (particularly the "dioxin-like" coplanar PCBs), translocates to the nucleus.[1][7] There, it forms a heterodimer with the ARNT protein and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), driving the potent induction of target genes, most notably CYP1A1, CYP1A2, and CYP1B1.[7][8] This induction is a critical event, as it upregulates the very machinery that metabolizes the inducing compounds. Other nuclear receptors, such as the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR), are also involved in regulating CYP enzymes that metabolize different classes of PCBs.[9]

Phase I Metabolism: The Initial Oxidative Attack

The initial and rate-limiting step in PCB biotransformation is the CYP-mediated oxidation of the biphenyl structure. This process is highly dependent on the specific PCB congener's chlorine substitution pattern, which dictates its affinity for different CYP isoforms.

Substrate Specificity of Key CYP Isoforms:

-

CYP1A Subfamily (CYP1A1, CYP1A2): These enzymes are the primary catalysts for the metabolism of non-ortho-substituted, coplanar PCBs.[9][10] These "dioxin-like" PCBs can adopt a planar configuration, allowing them to bind and activate the AHR, which in turn strongly induces CYP1A expression.[2][8] The metabolism by CYP1A enzymes often occurs at the para position of the biphenyl rings.[9]

-

CYP2B Subfamily (e.g., CYP2B6): In contrast, PCBs with chlorine atoms at the ortho positions are non-coplanar and are poor AHR agonists. These congeners are preferentially metabolized by CYP2B enzymes.[9][10] The oxidation of ortho-substituted PCBs typically occurs at the meta position.[9]

-

Other CYP Isoforms: Other enzymes, such as CYP2A6 and CYP2E1, have also been shown to contribute to the metabolism of specific PCB congeners, further highlighting the complexity of the process.[9]

The initial oxidation by CYPs often proceeds through the formation of a highly reactive arene oxide intermediate. While this epoxide can rearrange to form stable hydroxylated metabolites (OH-PCBs), it can also covalently bind to cellular macromolecules like DNA and proteins, a mechanism believed to initiate carcinogenesis and other forms of toxicity.[3][10]

A Visualized Pathway: From Parent PCB to a Cascade of Metabolites

The metabolic journey of a PCB does not end with simple hydroxylation. The initial OH-PCBs are substrates for further enzymatic transformations, leading to a complex mixture of secondary metabolites.

Caption: General metabolic pathway of Polychlorinated Biphenyls (PCBs).

Key Secondary Metabolic Steps:

-

Dihydroxylation: OH-PCBs can be further oxidized by CYPs to form dihydroxylated metabolites, such as catechols and hydroquinones.[11][12]

-